molecular formula C19H24N4O3S B11112440 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B11112440
M. Wt: 388.5 g/mol
InChI Key: WDJCKIYDNJFCOR-UHFFFAOYSA-N
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Description

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyridin-2-ylmethyl group and a sulfonylmethyl group linked to a 4-methylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with sulfonyl chloride to form the sulfonylmethyl intermediate. This intermediate is then reacted with a benzamide derivative that has been pre-functionalized with a pyridin-2-ylmethyl group. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

Compared to similar compounds, 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C19H24N4O3S/c1-22-10-12-23(13-11-22)27(25,26)15-16-5-7-17(8-6-16)19(24)21-14-18-4-2-3-9-20-18/h2-9H,10-15H2,1H3,(H,21,24)

InChI Key

WDJCKIYDNJFCOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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